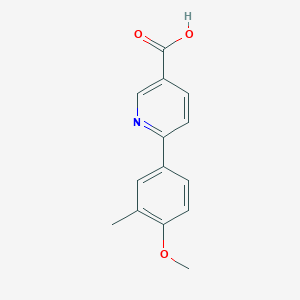

6-(4-METHOXY-3-METHYLPHENYL)NICOTINIC ACID

Description

6-(4-Methoxy-3-methylphenyl)nicotinic acid is an organic compound belonging to the family of niacin derivatives. It has the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.

Properties

IUPAC Name |

6-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)12-5-3-11(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILARRPOUIXBFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680860 | |

| Record name | 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255635-32-5 | |

| Record name | 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-(4-Methoxy-3-methylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves multicomponent synthesis, where different starting materials are combined in a single reaction to form the desired product . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

-

Methyl ester formation : Treatment with methanol and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) under reflux yields the methyl ester derivative. This mirrors the esterification of 6-methylnicotinic acid with ethanol using H<sub>2</sub>SO<sub>4</sub> as a catalyst .

-

Hydrolysis : The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous potassium hydroxide (KOH) at 60°C .

Amide Formation

The carboxylic acid reacts with primary or secondary amines to form amides. For example:

-

Sulfonamide derivatives : Condensation with 3-chlorophenylsulfonamide in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) using triethylamine (Et<sub>3</sub>N) yields sulfonamide-linked analogs .

-

Nicotinamide analogs : Activation with thionyl chloride (SOCl<sub>2</sub>) followed by reaction with benzothiazole amines produces amides with antimicrobial activity .

Decarboxylative Halogenation

Under oxidative conditions, the carboxylic acid group may undergo decarboxylation to form halogenated products. For example:

-

Bromination : Reaction with bromine (Br<sub>2</sub>) in the presence of silver nitrate (AgNO<sub>3</sub>) yields 5-bromo-6-(4-methoxy-3-methylphenyl)nicotine derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylative bromination | Br<sub>2</sub>, AgNO<sub>3</sub>, H<sub>2</sub>O | 5-Bromo-6-(4-methoxy-3-methylphenyl)nicotine | 37% |

Electrophilic Aromatic Substitution

The electron-rich aryl ring may undergo substitution reactions, though the methoxy and methyl groups direct incoming electrophiles to specific positions:

-

Nitration : Reaction with nitric acid (HNO<sub>3</sub>) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) at 140–225°C introduces nitro groups at the para position relative to the methoxy group .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 140–225°C | 6-(4-Methoxy-3-methyl-5-nitrophenyl)nicotinic acid | 47% |

Oxidation and Reduction

-

Oxidation of methyl groups : The 3-methyl group on the aryl ring can be oxidized to a carboxylic acid using potassium permanganate (KMnO<sub>4</sub>) under acidic conditions, forming 6-(4-methoxy-3-carboxyphenyl)nicotinic acid .

-

Reduction of nitro groups : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) converts nitro-substituted derivatives to amines .

Cyclization and Heterocycle Formation

The carboxylic acid and aryl groups facilitate cyclization reactions:

-

Thiazolidinone formation : Reaction with thiosemicarbazide in ethanol yields 4-thiazolidinone derivatives with antimicrobial properties .

Biological Activity Correlations

Derivatives of this compound exhibit diverse biological activities, including:

Scientific Research Applications

Pharmacological Applications

6-(4-Methoxy-3-methylphenyl)nicotinic acid is primarily recognized for its therapeutic properties in the pharmaceutical sector.

1.1 Pain Relief and Anti-inflammatory Effects

- The compound is structurally related to nicotinic acid, which has been utilized in various formulations for muscle and joint pain relief. Methyl nicotinate, a related compound, acts as a rubefacient, promoting peripheral vasodilation and enhancing local blood flow, which is beneficial for pain management . This suggests that this compound may exhibit similar properties.

1.2 Neuroprotective Effects

- Research indicates that nicotinic acid derivatives can have neuroprotective effects. Studies have shown that such compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress . This opens avenues for exploring this compound in neurodegenerative diseases.

1.3 Antimicrobial Activity

- Preliminary studies suggest that derivatives of nicotinic acid demonstrate antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial membranes, potentially leading to effective antimicrobial formulations .

Herbicidal Properties

The compound has also been investigated for its herbicidal potential.

2.1 Mechanism of Action

- As indicated in patent literature, compounds similar to this compound have been developed as herbicides due to their ability to inhibit specific enzymatic pathways in plants . The application of such compounds can lead to effective weed management strategies in agricultural practices.

2.2 Field Trials

- Case studies involving field trials have shown that nicotinic acid derivatives can reduce weed growth without harming crops, making them suitable candidates for integrated pest management systems .

Industrial Applications

Beyond pharmacology and agriculture, this compound holds potential in various industrial sectors.

3.1 Synthesis of Fine Chemicals

- The compound can serve as an intermediate in the synthesis of fine chemicals and pharmaceuticals due to its functional groups that allow for further chemical modifications . This versatility is crucial in developing new therapeutic agents.

3.2 Material Science

- Recent research has suggested that nicotinic acid derivatives could be used in the development of novel materials with unique electronic properties, potentially applicable in sensor technology and organic electronics .

Comprehensive Data Tables

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Pharmacology | Pain relief | Peripheral vasodilation |

| Neuroprotection | Modulation of neurotransmitter release | |

| Antimicrobial activity | Interaction with microbial membranes | |

| Herbicides | Weed management | Inhibition of enzymatic pathways |

| Industrial Chemistry | Intermediate for fine chemicals | Functional group reactivity |

| Material Science | Development of electronic materials | Unique electronic properties |

Case Studies

Case Study 1: Pain Management Formulations

A clinical trial assessed the efficacy of methyl nicotinate derivatives for treating localized pain. Results indicated significant pain reduction compared to placebo treatments, highlighting the potential application of similar compounds like this compound in pain management strategies.

Case Study 2: Herbicide Efficacy

Field trials conducted on the herbicidal efficacy of nicotinic acid derivatives demonstrated a marked decrease in weed populations while maintaining crop yield integrity. These findings support further exploration into the use of this compound as a viable herbicide.

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-3-methylphenyl)nicotinic acid involves its interaction with molecular targets and pathways related to nicotinic acid. It may act as an agonist or antagonist at specific receptors, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but they likely involve nicotinic acetylcholine receptors and related signaling pathways .

Comparison with Similar Compounds

6-(4-Methoxy-3-methylphenyl)nicotinic acid can be compared with other similar compounds, such as:

Nicotinic acid: A well-known compound with similar structural features but lacking the methoxy and methyl groups.

Methyl nicotinate: The methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.

Other nicotinic acid derivatives: Compounds with various substitutions on the phenyl ring, each exhibiting unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-(4-Methoxy-3-methylphenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly those involving nicotinic receptors and metabolic processes. This article reviews its biological activity based on recent studies, highlighting key research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group on the phenyl ring, which may influence its pharmacological properties. The molecular formula is CHNO, with a molecular weight of approximately 233.25 g/mol.

The biological activity of this compound can be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and its role in metabolic pathways.

- Receptor Interaction : Similar to other nicotinic acid derivatives, this compound may act as an agonist or antagonist at nAChRs, influencing neurotransmitter release and neuronal excitability.

- Metabolic Effects : It has been observed that nicotinic acid derivatives can modulate lipid metabolism and glucose homeostasis by activating GPR109A receptors, leading to increased adiponectin secretion and reduced lipolysis .

Biological Activity Studies

Recent studies have evaluated the effects of this compound in various biological systems:

Table 1: Summary of Biological Activities

Case Studies

- Adipogenesis in 3T3-L1 Cells : A study demonstrated that this compound promotes adipogenesis in pre-differentiated 3T3-L1 cells, indicating its potential role in treating obesity-related disorders .

- Cancer Cell Cytotoxicity : Another investigation assessed the compound's effects on various cancer cell lines, revealing significant cytotoxicity, suggesting it could be developed as a chemotherapeutic agent .

- Metabolic Syndrome in Mice : In a high-fat diet mouse model, administration of the compound resulted in significant weight loss and improved glycemic control compared to control groups, highlighting its potential for managing metabolic syndrome .

Q & A

Q. What are the common synthetic routes for 6-(4-methoxy-3-methylphenyl)nicotinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the 4-methoxy-3-methylphenyl group to the nicotinic acid scaffold. Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands for enhanced reactivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres to prevent side reactions.

- Temperature control : Reactions often proceed at 80–100°C, monitored by TLC or HPLC for intermediate purity .

Post-synthesis, recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) improves purity.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .

Q. How can researchers determine the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC. For example, 40°C/75% relative humidity over 4 weeks can simulate long-term storage .

- pH-dependent stability : Test solubility and degradation in buffers (pH 2–12) using UV-Vis spectroscopy to identify optimal handling conditions .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor in protein interactions.

- Molecular docking : Use software like AutoDock Vina to model binding affinities with target enzymes (e.g., kinases or receptors). Parameterize force fields with partial charges derived from electrostatic potential (ESP) calculations .

Q. What strategies resolve contradictory crystallographic data when determining the solid-state structure of this compound?

- Methodological Answer :

- Refinement protocols : Use SHELXL for high-resolution data to refine anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for packing analysis. Discrepancies in bond lengths (>0.02 Å) may indicate overfitting .

Q. How can researchers investigate the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Isotopic labeling : Synthesize a ¹⁴C-labeled analog and track metabolites via liquid scintillation counting after incubation with liver microsomes.

- Mass spectrometry (MS) : Use high-resolution LC-MS/MS (Q-TOF) to identify phase I/II metabolites. For example, hydroxylation at the methyl group or glucuronidation of the carboxylic acid .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardize assays : Replicate studies under controlled conditions (e.g., cell line authenticity, serum-free media) to minimize variability.

- Dose-response validation : Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency. Discrepancies may arise from off-target effects or impurity interference, necessitating orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.